molecular formula C4H3Br3N2O B14722080 (2,4,5-Tribromo-1H-imidazol-1-yl)methanol CAS No. 6595-55-7

(2,4,5-Tribromo-1H-imidazol-1-yl)methanol

Cat. No.: B14722080
CAS No.: 6595-55-7
M. Wt: 334.79 g/mol
InChI Key: HANFGYYVBCDRGL-UHFFFAOYSA-N
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Description

(2,4,5-Tribromo-1H-imidazol-1-yl)methanol is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Tribromo-1H-imidazol-1-yl)methanol typically involves the bromination of imidazole derivatives. One common method includes the reaction of imidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The bromination process introduces bromine atoms at the 2, 4, and 5 positions of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and bromine concentration, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Tribromo-1H-imidazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form less substituted imidazole derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less brominated imidazole derivatives.

    Substitution: Formation of alkylated or arylated imidazole derivatives.

Scientific Research Applications

(2,4,5-Tribromo-1H-imidazol-1-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its brominated structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4,5-Tribromo-1H-imidazol-1-yl)methanol involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol
  • 1-Methyl-1H-imidazol-5-yl)methanol
  • 2,4,5-Trisubstituted imidazoles

Uniqueness

(2,4,5-Tribromo-1H-imidazol-1-yl)methanol is unique due to the specific pattern of bromination on the imidazole ring, which imparts distinct chemical and biological properties. The presence of three bromine atoms at positions 2, 4, and 5 enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6595-55-7

Molecular Formula

C4H3Br3N2O

Molecular Weight

334.79 g/mol

IUPAC Name

(2,4,5-tribromoimidazol-1-yl)methanol

InChI

InChI=1S/C4H3Br3N2O/c5-2-3(6)9(1-10)4(7)8-2/h10H,1H2

InChI Key

HANFGYYVBCDRGL-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=C(N=C1Br)Br)Br)O

Origin of Product

United States

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